

GPR61 Interaction with Other Receptors: A Technical Guide

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Compound of Interest

Compound Name: *GPR61 Inverse agonist 1*

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Abstract

G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system. It exhibits high constitutive activity, primarily signaling through the Gas protein to stimulate cyclic AMP (cAMP) production. While its endogenous ligand remains unknown, research has revealed a significant and functionally relevant interaction with the melatonin receptor type 2 (MTNR1B or MT2). This technical guide provides an in-depth overview of the known interactions of GPR61, focusing on quantitative data, detailed experimental methodologies, and visualization of the associated signaling pathways.

GPR61 Receptor Interaction Profile

Currently, the most well-documented interaction partner for GPR61 is the melatonin receptor MT2. Evidence suggests that GPR61 and MT2 can form heteromers, leading to reciprocal modulation of their signaling functions.^{[1][2][3][4]} This interaction is of significant interest due to the potential for allosteric modulation and the development of drugs targeting this receptor complex.

GPR61 and Melatonin Receptor MT2 (MTNR1B) Heteromerization

Studies have demonstrated the formation of heteromers between GPR61 and MT2 in living cells.[1][2][3][4] This was confirmed using co-immunoprecipitation and Bioluminescence Resonance Energy Transfer (BRET) assays. The BRET saturation curve for the GPR61-MT2 interaction indicates a specific and saturable interaction, characteristic of receptor heteromerization.[2]

The functional consequence of this heteromerization is a reciprocal regulation of signaling. Co-expression of GPR61 with MT2 has been shown to inhibit melatonin-induced β -arrestin2 recruitment to the MT2 receptor.[1][2][3][4] Furthermore, activation of the MT2 receptor by melatonin can, in turn, decrease the elevated cAMP levels caused by the constitutive activity of GPR61.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding GPR61 interactions and modulation.

Table 1: GPR61 Receptor Interaction Parameters

Interacting Partner	Cell Line	Method	BRETmax (mBU)	BRET50 (YFP/Rluc)	Reference
MTNR1B (MT2)	HEK293T	BRET	68 ± 5	0.12 ± 0.03	[2]

BRETmax represents the maximal BRET signal, indicative of the maximum interaction between the two receptors. BRET50 is the ratio of acceptor (YFP) to donor (Rluc) expression required to reach 50% of the BRETmax, reflecting the affinity of the interaction.

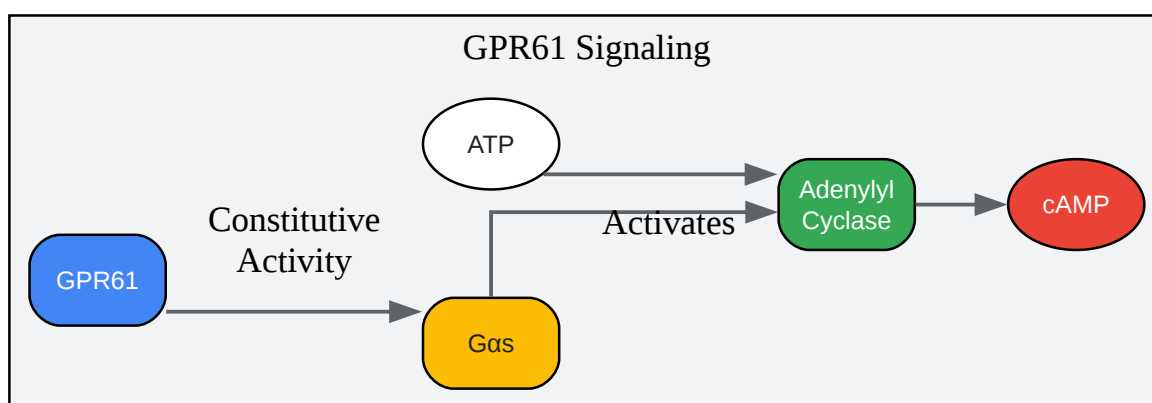
Table 2: GPR61 Inverse Agonist Potency

Compound	Assay Type	Cell Line	IC50 (nM)	Reference
Compound 1	cAMP Assay	HEK293	11	[6]

IC50 is the concentration of the inverse agonist required to inhibit 50% of the constitutive activity of GPR61.

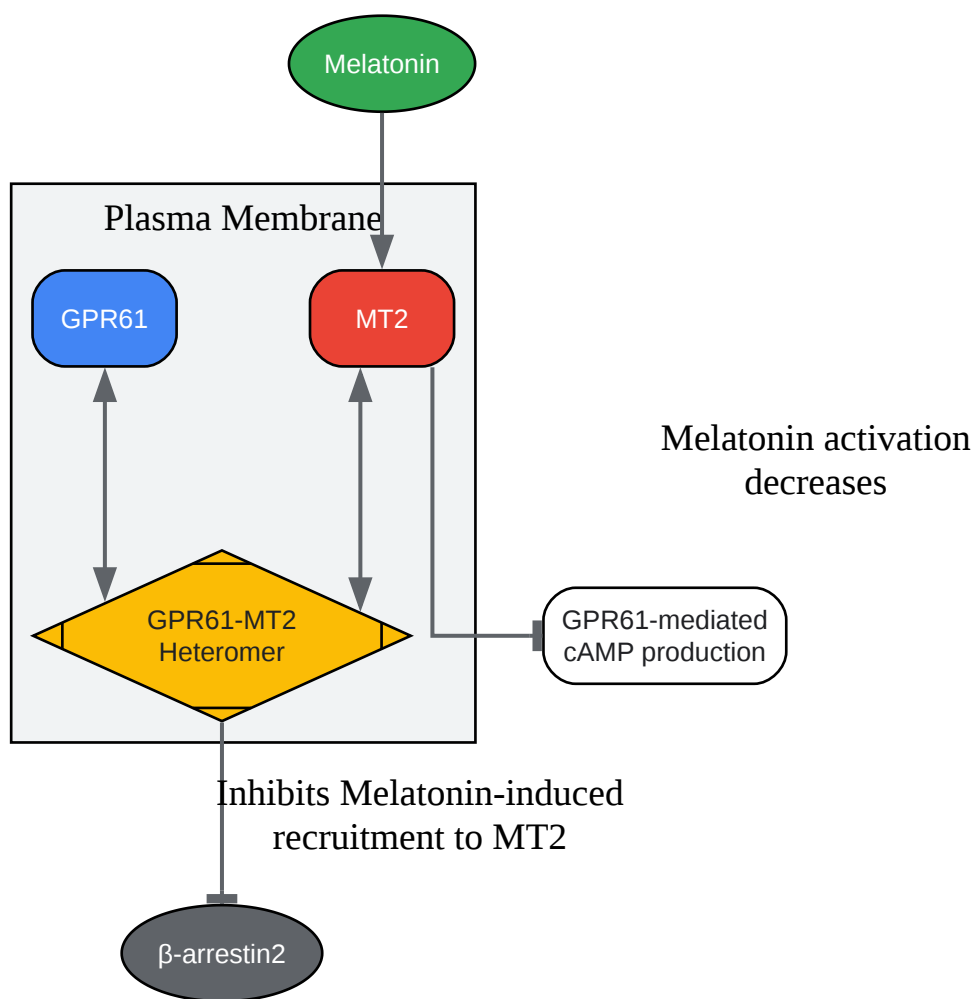
Signaling Pathways

GPR61 is known to be constitutively active and couples to the Gas protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[6] The interaction with MT2 introduces a layer of cross-regulation.



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Caption: Constitutive signaling pathway of GPR61.



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Caption: Functional consequences of GPR61-MT2 heteromerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize GPR61 interactions.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Heteromerization

This protocol is adapted from the methodology used to demonstrate GPR61-MT2 heteromerization.[2]

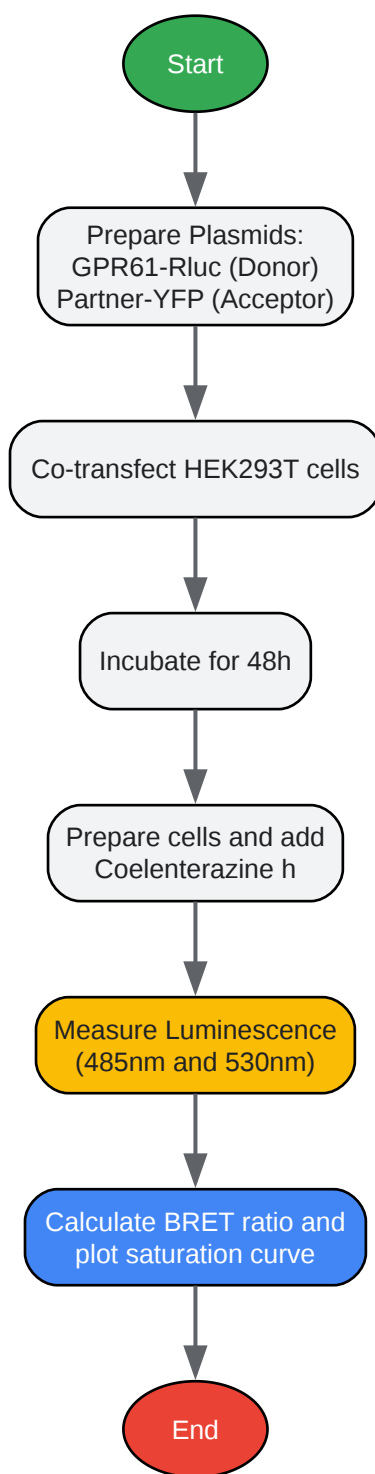
Objective: To detect the proximity between GPR61 and a potential interacting partner in living cells.

Principle: BRET is a non-radiative energy transfer process occurring between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal with increasing acceptor expression for a constant donor expression indicates a specific interaction.

Methodology:

- Plasmid Constructs:
 - GPR61 is C-terminally tagged with Rluc (GPR61-Rluc) to serve as the BRET donor.
 - The potential interacting partner (e.g., MT2) is C-terminally tagged with YFP (MT2-YFP) to act as the BRET acceptor.
 - A non-interacting protein also tagged with YFP (e.g., CCR5-YFP) is used as a negative control.
- Cell Culture and Transfection:
 - HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
 - Cells are transiently co-transfected with a constant amount of the GPR61-Rluc plasmid and increasing amounts of the YFP-tagged receptor plasmid using a suitable transfection reagent (e.g., polyethylenimine).
- BRET Measurement:
 - 48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
 - Cells are distributed into a 96-well white microplate.
 - The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5 μ M.

- Light emissions are immediately measured using a microplate reader capable of detecting both the donor emission (around 485 nm) and the acceptor emission (around 530 nm).
- Data Analysis:
 - The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).
 - The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
 - For saturation curves, the net BRET ratio is plotted against the ratio of total YFP fluorescence to total Rluc luminescence. The data are then fitted to a non-linear regression equation assuming a single binding site to determine the BRETmax and BRET50 values.



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Caption: Experimental workflow for the BRET assay.

cAMP Assay for Functional Characterization

This protocol is based on the methodology used to determine the potency of a GPR61 inverse agonist.[6]

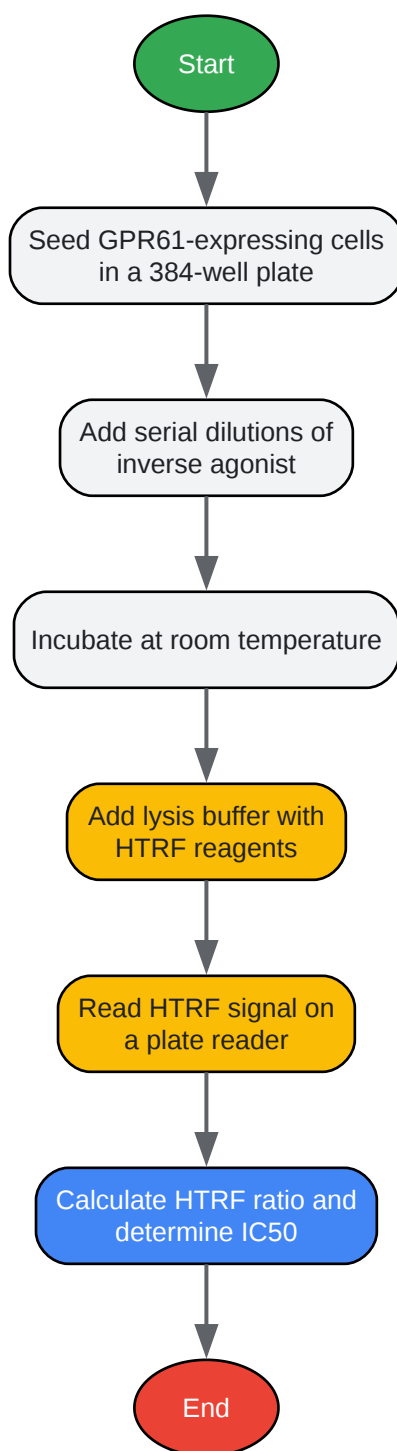
Objective: To measure changes in intracellular cAMP levels in response to compounds acting on GPR61.

Principle: GPR61 constitutively activates G α s, leading to increased adenylyl cyclase activity and cAMP production. Inverse agonists will inhibit this basal activity, causing a decrease in intracellular cAMP. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.

Methodology (HTRF-based):

- Cell Culture:
 - HEK293 cells stably or transiently expressing GPR61 are cultured in an appropriate medium.
- Compound Treatment:
 - Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
 - Cells are seeded into a 384-well microplate.
 - Serial dilutions of the test compound (e.g., an inverse agonist) are added to the wells.
- Cell Lysis and cAMP Detection:
 - After an incubation period (e.g., 30 minutes at room temperature), a lysis buffer containing the HTRF detection reagents is added. These reagents typically include a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
- HTRF Measurement:
 - The plate is incubated to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

- The plate is read on an HTRF-compatible reader, which excites the donor and measures the emission from both the donor and the acceptor.
- Data Analysis:
 - The HTRF ratio (acceptor emission / donor emission) is calculated. This ratio is inversely proportional to the amount of cAMP produced by the cells.
 - The data are normalized to the signal from vehicle-treated cells (representing 100% constitutive activity) and a maximal inhibition control.
 - The normalized data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.



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Caption: Workflow for a HTRF-based cAMP assay.

Conclusion

The study of GPR61 receptor interactions is a burgeoning field with significant therapeutic potential. The well-characterized heteromerization with the MT2 receptor provides a compelling example of how an orphan receptor can be integrated into existing signaling networks, offering novel avenues for drug discovery. The availability of a potent inverse agonist further enables the pharmacological dissection of GPR61 function. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further unravel the complexities of GPR61 biology and its role in health and disease.

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